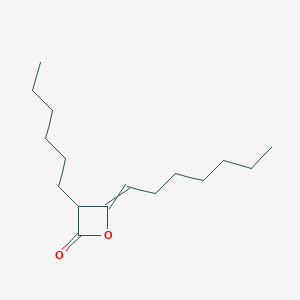

4-Heptylidene-3-hexyloxetan-2-one

Descripción

The heptylidene and hexyl substituents suggest a hydrophobic character, which may influence solubility and reactivity. However, due to the absence of direct data, this article compares structurally or functionally related compounds from the provided evidence, including 4-Heptylcyclohexanone (CAS 16618-75-0) and Hexamethylene diisocyanate (CAS 822-06-0) , to highlight key differences in properties, hazards, and applications.

Propiedades

Número CAS |

55680-04-1 |

|---|---|

Fórmula molecular |

C16H28O2 |

Peso molecular |

252.39 g/mol |

Nombre IUPAC |

4-heptylidene-3-hexyloxetan-2-one |

InChI |

InChI=1S/C16H28O2/c1-3-5-7-9-11-13-15-14(16(17)18-15)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |

Clave InChI |

PSSKZWOEKWIMCZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC=C1C(C(=O)O1)CCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptylidene-3-hexyloxetan-2-one typically involves the reaction of appropriate aldehydes or ketones with specific reagents to form the oxetane ring. One common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the formation of the oxetane ring .

Industrial Production Methods

Industrial production of 4-Heptylidene-3-hexyloxetan-2-one may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of industrial methods depends on the availability of starting materials and the desired scale of production .

Análisis De Reacciones Químicas

Types of Reactions

4-Heptylidene-3-hexyloxetan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxetane ring to more stable alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted oxetane derivatives.

Aplicaciones Científicas De Investigación

4-Heptylidene-3-hexyloxetan-2-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a model compound for studying ring strain and reactivity.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mecanismo De Acción

The mechanism of action of 4-Heptylidene-3-hexyloxetan-2-one involves its interaction with specific molecular targets, leading to various biochemical effects. The oxetane ring’s strain and reactivity play a crucial role in its interactions with enzymes and other proteins. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

Key Observations :

- 4-Heptylcyclohexanone is a six-membered cyclic ketone with a heptyl substituent, offering moderate hydrophobicity and stability typical of cyclohexanones .

- Hexamethylene diisocyanate is a linear diisocyanate with high reactivity due to its two NCO groups, commonly used in polyurethane synthesis .

- The hypothetical oxetan-2-one derivative likely exhibits higher ring strain (due to the four-membered oxetane) and altered reactivity compared to cyclohexanones.

Key Observations :

- 4-Heptylcyclohexanone poses moderate risks, primarily as an irritant, with standard safety protocols for ketones (e.g., ventilation, PPE) .

- Hexamethylene diisocyanate requires stringent handling due to its sensitizing and respiratory hazards, reflecting the reactivity of isocyanates .

- The oxetan-2-one derivative’s hazards remain speculative but may align with lactone/cyclic ketone profiles, demanding rigorous flammability and toxicity testing.

Key Observations :

- Cyclohexanones like 4-Heptylcyclohexanone are versatile in synthesis due to their stability and solubility .

- Diisocyanates dominate industrial polymer markets, whereas oxetan-2-one derivatives remain niche, requiring further research for scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.